Bicyclo[1.1.1]pentan-1-amine
Overview
Description
Bicyclo[1.1.1]pentan-1-amine is an organic compound belonging to the family of bicyclic bridged compounds. It is characterized by a highly strained molecular structure consisting of three rings of four carbon atoms each.
Mechanism of Action
Target of Action
Bicyclo[1.1.1]pentan-1-amine is a bioisostere of a benzene ring and tert-butyl group . It has been used in medicinal chemistry and drug discovery due to its superior metabolic stabilities, membrane permeability, and aqueous solubility compared to phenyl rings
Mode of Action
The exact mode of action of Bicyclo[11It’s known that the compound adds three-dimensional character and saturation to compounds . This ability to alter the spatial configuration of molecules can influence how they interact with their targets.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[11It’s worth noting that the compound has been used in the synthesis of various derivatives, including bisbicyclo[111]pentyldiazene , which may have distinct biochemical impacts.
Pharmacokinetics
The pharmacokinetics of Bicyclo[11It has been noted that the compound can improve the physicochemical properties of prospective drug candidates .
Result of Action
The molecular and cellular effects of Bicyclo[11It has been used as a precursor in the synthesis of a potent quinolone antibacterial agent, u-87947e , suggesting that its derivatives can have significant biological effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[11The compound’s use as a bioisostere suggests that it may be more stable than the compounds it replaces, potentially leading to improved efficacy under various conditions .
Biochemical Analysis
Biochemical Properties
Bicyclo[1.1.1]pentan-1-amine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. This compound can act as a substrate for these enzymes, leading to its biotransformation and subsequent effects on metabolic pathways. Additionally, this compound has been shown to bind to certain receptor proteins, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling cascades, leading to changes in cellular responses. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell. Furthermore, this compound impacts cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with various biomolecules, including enzymes and receptor proteins. For example, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, it can interact with receptor proteins, leading to changes in receptor conformation and subsequent downstream signaling events. These interactions ultimately result in alterations in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular signaling pathways and gene expression, resulting in altered cellular phenotypes .
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-response relationship, with varying effects observed at different dosages. At lower doses, this compound can enhance certain cellular functions, while higher doses may lead to toxic or adverse effects. Threshold effects have been identified, indicating specific dosage ranges where the compound exerts its optimal effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites within the cell. These interactions highlight the compound’s role in regulating cellular metabolism and its potential impact on overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. This compound can be transported across cellular membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments. These interactions influence the localization and accumulation of the compound, ultimately affecting its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be directed to the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression. Alternatively, it may localize to the mitochondria, influencing mitochondrial function and cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.1]pentan-1-amine typically involves the use of [1.1.1]propellane as a key intermediate. One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This intermediate can then be converted to this compound through a series of steps, including reduction and amination .
Industrial Production Methods: Industrial production of this compound often relies on scalable methods such as strain-release amination. This process involves the reaction of [1.1.1]propellane with amines under photoredox conditions, allowing for the efficient production of the desired amine on a large scale .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Reduction: Reduction reactions can convert bicyclo[1.1.1]pentane derivatives to their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the bridgehead positions
Common Reagents and Conditions:
Oxidation: Persulfate salts are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines and alcohols are used under photoredox conditions
Major Products:
Oxidation: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Reduction: this compound.
Substitution: Various functionalized bicyclo[1.1.1]pentane derivatives
Scientific Research Applications
Bicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent hydrocarbon of bicyclo[1.1.1]pentan-1-amine.
[1.1.1]Propellane: A key intermediate in the synthesis of this compound.
Cubane: Another highly strained bicyclic compound with similar applications in materials science and medicinal chemistry
Uniqueness: this compound is unique due to its ability to serve as a bioisostere for phenyl rings, providing enhanced solubility, metabolic stability, and reduced non-specific binding in drug molecules. Its three-dimensional structure also contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
bicyclo[1.1.1]pentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c6-5-1-4(2-5)3-5/h4H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDGSLINNQQTJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there so much interest in synthesizing Bicyclo[1.1.1]pentan-1-amine?
A1: this compound (BCP) and its derivatives are increasingly valuable in drug discovery. They act as bioisosteres, meaning they can mimic the properties of other chemical groups in drug molecules. Specifically, BCP can substitute for aromatic rings, tert-butyl groups, and alkynes [, ]. This allows chemists to fine-tune drug properties like potency and stability.
Q2: What new synthetic routes to this compound are being explored?
A2: Traditional synthesis of BCP has been limited. Recent research focuses on developing more efficient and versatile approaches:
- Direct Aminoalkylation of [1.1.1]Propellane: This novel method utilizes readily available [1.1.1]propellane as a starting material []. Sequential addition of magnesium amides and alkyl electrophiles enables the direct installation of various amine groups onto the BCP scaffold, significantly streamlining the synthesis.
- Reduction of 1-azido-3-iodobicyclo[1.1.1]pentane: This approach explores the reduction of an easily accessible intermediate, offering a potentially scalable alternative for BCP production [].
Q3: Can this compound be used to access other valuable compounds?
A3: Yes, research has shown that the BCP framework can be transformed into more complex structures. For instance, photochemical methods have enabled the conversion of BCP into various bicyclo[3.1.1]heptan-1-amines [, ]. This expansion of the chemical space accessible from BCP further broadens its utility in medicinal chemistry.
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